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Compound of Interest

Compound Name: Atopaxar hydrobromide

Cat. No.: B8023607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antithrombotic effects of Atopaxar
hydrobromide, focusing on the reproducibility of its clinical findings. Atopaxar is an orally

active, reversible antagonist of the protease-activated receptor-1 (PAR-1), a primary receptor

for thrombin on human platelets. By inhibiting PAR-1, atopaxar blocks a key pathway of platelet

activation and aggregation, crucial steps in the formation of thrombi. This document

summarizes key experimental data, details the methodologies employed in pivotal studies, and

visually represents the underlying biological and experimental frameworks.

Quantitative Data Summary
The clinical development of atopaxar, primarily through the Phase II LANCELOT (Lessons from

Antagonizing the Cellular Effects of Thrombin) trials, provides the main body of evidence for its

efficacy and safety. The data presented below is collated from the LANCELOT-ACS (for

patients with Acute Coronary Syndromes) and LANCELOT-CAD (for patients with stable

Coronary Artery Disease) studies. These trials evaluated atopaxar as an adjunct to standard

antiplatelet therapy (aspirin and a thienopyridine).
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Endpoint Trial Placebo
Atopaxar
50 mg

Atopaxar
100 mg

Atopaxar
200 mg

Combine
d
Atopaxar

CV Death,

MI, Stroke,

or

Recurrent

Ischemia

(%)

LANCELO

T-ACS[1]
7.75 3.9 10.8 9.5 8.03

CV Death,

MI, or

Stroke (%)

LANCELO

T-ACS[1]
5.63 - - - 3.25

**Holter-

Detected

Ischemia

(first 48h,

%) **

LANCELO

T-ACS[2]
28.1 - - -

18.7 (RR

0.67)[3]

Major

Adverse

Cardiac

Events

(MACE)

LANCELO

T-CAD[4]

Numericall

y Higher

Numericall

y Lower

Numericall

y Lower

Numericall

y Lower

Numericall

y Lower

CV = Cardiovascular, MI = Myocardial Infarction, RR = Relative Risk. Data for individual

atopaxar doses in the combined endpoints were not consistently reported.
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Endpoint Trial Placebo
Atopaxar
50 mg

Atopaxar
100 mg

Atopaxar
200 mg

Combine
d
Atopaxar

CURE

Major or

Minor

Bleeding

(%)

LANCELO

T-ACS[2]
2.17 - - - 3.08

CURE

Major

Bleeding

(%)

LANCELO

T-ACS[2]
0 0.7 3.2 1.4 1.8

CURE

Minor

Bleeding

(%)

LANCELO

T-ACS[5]
2.2 0.7 2.6 0.7 -

CURE

Overall

Bleeding

(%)

LANCELO

T-CAD[4]
0.6 3.9 1.7 5.9

3.9 (RR

6.82)

TIMI

Overall

Bleeding

(%)

LANCELO

T-CAD[6]
6.8 9.9 8.1 12.9

10.3 (RR

1.52)

ALT ≥3x

ULN (after

2 weeks,

%)

LANCELO

T-ACS[2]
2.5 2.2 2.2 5.5 -

CURE = Clopidogrel in Unstable Angina to Prevent Recurrent Events, TIMI = Thrombolysis in

Myocardial Infarction, ALT = Alanine Aminotransferase, ULN = Upper Limit of Normal.
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Endpoint Trial Atopaxar Dose

Inhibition of
Platelet
Aggregation
(TRAP-induced)

Platelet Aggregation LANCELOT-ACS[5] 400 mg loading dose 74% within 1-3 hours

50 mg maintenance
77% at 2 weeks, 63%

at 8 weeks

100 mg maintenance
90% at 2 weeks, 79%

at 8 weeks

200 mg maintenance
95% at 2 weeks, 97%

at 8 weeks

Experimental Protocols
Platelet Aggregation Assay (Light Transmission
Aggregometry)
A cornerstone for assessing the pharmacodynamic effect of atopaxar is the light transmission

aggregometry (LTA) assay, which measures the degree of platelet aggregation in response to

an agonist.

Objective: To quantify the inhibitory effect of atopaxar on platelet aggregation induced by a

PAR-1 agonist.

Methodology:

Sample Preparation: Whole blood is collected from subjects into tubes containing an

anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by

centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is

prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for

15 minutes). The platelet count in the PRP is adjusted if necessary.

Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with

PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
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Agonist: A specific PAR-1 agonist, Thrombin Receptor-Activating Peptide (TRAP), is used to

stimulate platelet aggregation. TRAP mimics the action of thrombin on the PAR-1 receptor.[7]

[8]

Procedure:

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

A baseline light transmission is recorded.

TRAP is added to the PRP to induce aggregation.

The change in light transmission is recorded over time as platelets aggregate, allowing

more light to pass through the sample.

Data Analysis: The maximum percentage of platelet aggregation is calculated. The inhibition

of platelet aggregation by atopaxar is determined by comparing the aggregation response in

samples from atopaxar-treated subjects to that of placebo-treated subjects or baseline

measurements.

Clinical Trial Protocols (LANCELOT-ACS and
LANCELOT-CAD)
Objective: To evaluate the safety, tolerability, and efficacy of different doses of atopaxar in

patients with acute coronary syndromes or stable coronary artery disease.

Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase II trials.[2][6]

Patient Population:

LANCELOT-ACS: Patients with non-ST-elevation ACS.[1]

LANCELOT-CAD: Patients with a history of stable coronary artery disease.[6]

Treatment:

Patients were randomized to receive one of three daily doses of atopaxar (50 mg, 100 mg, or

200 mg) or a matching placebo for a specified duration (12 weeks for ACS, 24 weeks for
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CAD).[1][6]

In the LANCELOT-ACS trial, a 400 mg loading dose of atopaxar was administered.[1]

All patients received standard background antiplatelet therapy, typically aspirin and a P2Y12

inhibitor like clopidogrel.[9]

Endpoints:

Primary Safety Endpoint: Major and minor bleeding events, classified according to CURE

and TIMI criteria.[1][6]

Efficacy Endpoints: A composite of cardiovascular death, myocardial infarction, stroke, and

recurrent ischemia.[1]

Pharmacodynamic Endpoint: Inhibition of TRAP-induced platelet aggregation.[5]

Other Safety Assessments: Liver function tests (e.g., ALT levels) and electrocardiograms for

QTc interval monitoring.[2]
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Caption: Atopaxar blocks thrombin-induced platelet activation by antagonizing the PAR-1

receptor.

Generalized Experimental Workflow for Antithrombotic
Drug Evaluation
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Caption: A typical phased approach for the development and evaluation of new antithrombotic

drugs.

Comparison with Alternatives
Atopaxar was developed to be used in conjunction with the standard of care for

atherothrombotic diseases, which includes aspirin (a cyclooxygenase-1 inhibitor) and a P2Y12

receptor antagonist (e.g., clopidogrel).[10] The rationale is that blocking the thrombin pathway

of platelet activation via PAR-1 could provide additional antithrombotic benefit.

Aspirin and P2Y12 Inhibitors: These agents act on different platelet activation pathways

(thromboxane A2 and ADP-mediated, respectively). Atopaxar's mechanism is

complementary, not directly comparable in a head-to-head manner for replacing these

agents, but rather as an add-on therapy.

Vorapaxar: Another PAR-1 antagonist. A meta-analysis has suggested that atopaxar might

have a better risk-benefit profile than vorapaxar, with a trend towards a lower incidence of

major adverse cardiovascular events and less bleeding. However, this is based on indirect

comparisons, and no direct comparative trials have been conducted.

Oral Anticoagulants (e.g., Warfarin, DOACs): These drugs inhibit the coagulation cascade,

preventing fibrin formation, a different aspect of thrombosis compared to platelet

aggregation. They are not direct alternatives for the indications atopaxar was studied for in

the context of dual antiplatelet therapy.

Reproducibility and Conclusion
The antithrombotic effects of atopaxar, specifically its ability to inhibit PAR-1 mediated platelet

aggregation, have been consistently demonstrated across its Phase II clinical trial program.

The dose-dependent inhibition of TRAP-induced platelet aggregation was a reproducible

pharmacodynamic finding.

In terms of clinical outcomes, the data from the LANCELOT trials suggest a potential for

reducing ischemic events, as evidenced by the significant reduction in Holter-detected

ischemia in the LANCELOT-ACS trial.[2] However, this did not translate into a statistically

significant reduction in the composite of major adverse cardiovascular events in these Phase II

studies, which were primarily designed to assess safety.
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On the safety front, a reproducible dose-dependent increase in minor bleeding was observed.

[4][6] Concerns regarding dose-related elevations in liver enzymes and QTc prolongation were

also consistently noted across the studies, which ultimately hindered its further development.

In conclusion, while the mechanism of action and the pharmacodynamic effects of atopaxar on

platelet inhibition are well-established and reproducible, the clinical data on its net benefit

(efficacy versus safety) were not sufficiently robust to support progression to Phase III trials.

The findings underscore the challenge of developing potent antithrombotic agents that can

provide additional ischemic protection without a significant increase in bleeding or other

adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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